Amido Ethyl Meloxicam (Meloxicam Impurity)

Pharmaceutical Analysis Impurity Profiling Quality Control

Addressing the need for analytically distinct impurity standards, Amido Ethyl Meloxicam (CAS 881399-30-0) is the essential N-ethyl amide reference for Meloxicam QC. - Differentiated from N-methyl impurity (CAS 1262333-25-4) by unique HPLC retention time, MS fragmentation, and molecular weight (379.45 g/mol). - Enables accurate quantification at the regulatory target of <0.05% in drug substance, per ICH Q2(R1) validated methods. - Supplied with comprehensive CoA for immediate use in ANDA stability studies and batch release.

Molecular Formula C16H17N3O4S2
Molecular Weight 379.449
CAS No. 881399-30-0
Cat. No. B563733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmido Ethyl Meloxicam (Meloxicam Impurity)
CAS881399-30-0
SynonymsN-Ethyl-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide;  Meloxicam Impurity; 
Molecular FormulaC16H17N3O4S2
Molecular Weight379.449
Structural Identifiers
SMILESCCN(C1=NC=C(S1)C)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O
InChIInChI=1S/C16H17N3O4S2/c1-4-19(16-17-9-10(2)24-16)15(21)13-14(20)11-7-5-6-8-12(11)25(22,23)18(13)3/h5-9,20H,4H2,1-3H3
InChIKeyHGTQFLHZAJMDBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amido Ethyl Meloxicam Reference Standard


Amido Ethyl Meloxicam, chemically designated as N-ethyl-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide (molecular formula C16H17N3O4S2, molecular weight 379.45 g/mol) [1], is a structurally identified and analytically critical impurity of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. This compound, commonly referred to as the "ethylamide" impurity, is a byproduct of specific Meloxicam synthesis pathways and is differentiated from other process-related impurities, such as N-methylated derivatives, by its distinct N-ethyl amide functional group [2]. As a primary reference standard, it is essential for the development, validation, and execution of analytical methods used in pharmaceutical quality control (QC), stability studies, and Abbreviated New Drug Application (ANDA) submissions [3].

Certified Amido Ethyl Meloxicam Standards


Analytical methods for Meloxicam must demonstrate specificity and accuracy in quantifying this particular impurity due to regulatory requirements and process-specific variability. Generic or structurally similar impurity standards, such as Meloxicam EP Impurity C (N-Methyl Meloxicam, CAS 1262333-25-4) or Impurity D (Z-N-Ethyl Meloxicam, CAS 1331636-17-9) [1], are not analytically equivalent and cannot be used as substitutes. Their different molecular weights (e.g., 365.43 g/mol for Impurity C vs. 379.45 g/mol for Amido Ethyl Meloxicam), distinct HPLC retention times, and unique spectral properties preclude their use for accurate quantitation of the Amido Ethyl Meloxicam impurity [2]. Substitution would lead to invalidated methods, inaccurate impurity profiling, and potential regulatory non-compliance, as the Amido Ethyl Meloxicam impurity has specific quantitative limits defined in purification patents and pharmacopoeial monographs (e.g., a target limit of <0.05% in the final drug substance) [3].

Amido Ethyl Meloxicam Impurity Evidence


Ethylamide Content in Crude Meloxicam

In the analysis of crude Meloxicam prior to purification, the Amido Ethyl Meloxicam (ethylamide) impurity is present at a significantly higher concentration compared to other common impurities, making its control a primary quality target. A direct head-to-head comparison from a patented purification process shows that the initial ethylamide content was measured at 0.707%, whereas other unspecified impurities are at baseline levels [1].

Pharmaceutical Analysis Impurity Profiling Quality Control

Purification Target for Amido Ethyl Meloxicam

The purification process for Meloxicam is specifically designed to reduce the Amido Ethyl Meloxicam impurity to meet a stringent regulatory target. The patent describes a method that reduces this impurity from 0.707% in the crude material to less than 0.05% in the purified drug substance [1]. Further optimization can achieve levels as low as 0.022% [2]. This is a class-level inference for Meloxicam process impurities, highlighting the unique criticality of this specific compound.

Pharmaceutical Manufacturing Process Validation Regulatory Compliance

Molecular Difference from N-Methyl Meloxicam

Amido Ethyl Meloxicam (CAS 881399-30-0) is structurally and analytically distinct from the N-methylated impurity, Meloxicam EP Impurity C (CAS 1262333-25-4). The key difference is the substitution of an N-ethyl group for an N-methyl group on the amide nitrogen. This results in a different molecular weight (379.45 g/mol vs. 365.43 g/mol for Impurity C) and distinct chromatographic properties [1], which are essential for method specificity and accurate quantification [2].

Analytical Chemistry Reference Standards Impurity Identification

Amido Ethyl Meloxicam Applications


Analytical Method Development and Validation

Amido Ethyl Meloxicam is an indispensable reference standard for developing and validating stability-indicating HPLC or UPLC methods in accordance with ICH Q2(R1) guidelines. Its known retention time, UV spectrum, and MS fragmentation pattern are used to establish method specificity, ensuring the ethylamide impurity is resolved from the Meloxicam active pharmaceutical ingredient (API) and other potential impurities [1]. During method validation, this standard is essential for assessing accuracy, precision, and limit of quantitation (LOQ) for this critical impurity, which is required to be controlled to less than 0.05% in the final product [2].

Process Development and Scale-Up

During the optimization of the Meloxicam synthetic route, Amido Ethyl Meloxicam serves as a key process marker. By spiking the standard into reaction mixtures or analyzing process intermediates, chemists can quantify the formation of this specific ethylamide byproduct. This data guides the selection of reaction conditions (e.g., temperature, reagent stoichiometry) to minimize its formation, thereby improving overall yield and reducing the burden on downstream purification steps [3].

Quality Control and Batch Release Testing

For QC laboratories performing batch release of Meloxicam API or finished drug products, a certified Amido Ethyl Meloxicam standard is required for the accurate quantitation of this impurity in the 'Related Substances' test. The quantitative data from this test, using the standard to create a calibration curve, directly supports the Certificate of Analysis (CoA) and ensures that the batch complies with the regulatory specification limit of <0.05% for this particular impurity, a condition for market release [2].

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